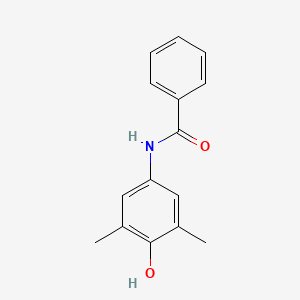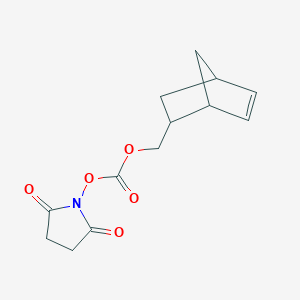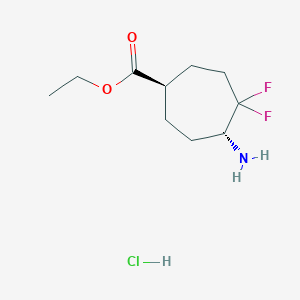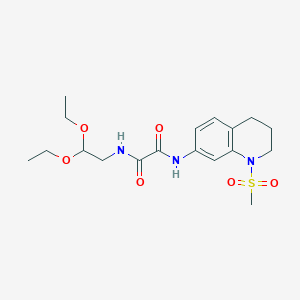
N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-hydroxy-3,5-dimethylphenyl)benzamide, also known as HDMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is structurally similar to other compounds that have been found to exhibit anti-cancer and anti-inflammatory properties.
Scientific Research Applications
Anticonvulsant Properties
N-(4-hydroxy-3,5-dimethylphenyl)benzamide and its analogues have been studied for their anticonvulsant properties. Afolabi and Okolie (2013) examined the anticonvulsant activities of N-(2,6-dimethylphenyl) benzamide derivatives. They found these compounds effective against chemically induced seizures in rats, suggesting potential applications in epilepsy treatment (Afolabi & Okolie, 2013).
Polyamide Synthesis
This compound derivatives have been used in the synthesis of polyamides. Liaw et al. (2002) synthesized new polyamides using α,α’-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene, which showed excellent solubility and stability up to 400°C (Liaw et al., 2002).
Tritium Labeling in Pharmacology
This compound analogues have been used in tritium labeling for pharmacological studies. Hong et al. (2015) discussed the synthesis and characterization of a tritiated this compound derivative, highlighting its potential in studying drug distribution and metabolism (Hong et al., 2015).
Biological Evaluation in Medicinal Chemistry
Saeed et al. (2015) reported on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, showing potential biological applications and interactions with nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).
Antiparasitic Activity
This compound derivatives have shown promising antiparasitic activity. Restrepo et al. (2018) synthesized novel iodotyramides and found them effective against protozoan parasites such as Leishmania panamensis and Trypanosoma cruzi (Restrepo et al., 2018).
Apoptosis Induction in Cancer Cells
Substituted N-(4-hydroxy-3,5-dimethylphenyl)benzamides have been explored for their potential to induce apoptosis in cancer cells. Imramovský et al. (2013) demonstrated that certain derivatives can reduce proliferation and induce apoptosis in melanoma cells, indicating their potential in cancer therapy (Imramovský et al., 2013).
Alzheimer's Disease Treatment
5-Aroylindolyl-substituted hydroxamic acids, related to this compound, have shown promise in treating Alzheimer's disease. Lee et al. (2018) found that these compounds can inhibit histone deacetylase 6, decrease tau protein phosphorylation, and improve learning and memory in animal models, suggesting their potential as Alzheimer's treatments (Lee et al., 2018).
properties
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMAWDKAPQWTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)


![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)


![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)

![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)

